6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
The compound “6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
- A study demonstrated an efficient microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, highlighting their significant anticancer activity against various human cancer cell lines. This research emphasizes the potential of pyran derivatives in developing anticancer agents (Hadiyal et al., 2020).
Green Chemistry and Organic Methodology
- Research on the Achmatowicz rearrangement, inspired by green chemistry principles, explored the synthesis of six-membered heterocycles containing oxygen and nitrogen, which are core structures in bioactive molecules. This approach is highlighted for its significance in organic synthesis, addressing challenges through sustainable methods (Liang et al., 2022).
Synthesis and Biological Screening
- Novel combinatorial libraries of fused pyran derivatives have been synthesized and evaluated for their antibacterial, antituberculosis, and antimalarial activities, showcasing the therapeutic potential of these compounds in addressing infectious diseases (Kalaria et al., 2014).
Synthesis of Bridgehead Triazaphenalenes
- An efficient synthesis route for 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations has been delineated, indicating the potential for creating complex nitrogen-containing heterocycles with possible pharmaceutical applications (Pratap et al., 2007).
Piperidine and Pyrrolidine Nitroxyl Radicals
- The development of functional nitroxyl radicals focusing on stability towards ascorbic acid reduction has been studied, underscoring the importance of structural variation in enhancing the reactivity and potential utility of nitroxyl radicals in medical and synthetic applications (Kinoshita et al., 2009).
Future Directions
Properties
IUPAC Name |
6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-11-8-14(9-16(24)26-11)27-13-4-6-23(7-5-13)17(25)12-2-3-15(22-10-12)18(19,20)21/h2-3,8-10,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDRYEYTOAQHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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